Benzo[b]thiophene, 2,3-dihydro-5-iodo-

Cross-coupling kinetics Oxidative addition Pd(0) catalysis

Synthetic bottleneck: slow oxidative addition in Pd-catalyzed couplings limits library throughput. This 5-iodo-2,3-dihydrobenzo[b]thiophene (CAS 1449384-45-5) solves it: - Iodide's oxidative addition rate: 10-100× faster than 5-bromo analog, enabling lower catalyst loadings & shorter reaction times - Regiospecific 5-position handle for SERM scaffold construction (raloxifene analogs per US 5,710,285) - Enables Suzuki, Sonogashira, Heck, Buchwald-Hartwig under mild conditions - Stocked for immediate dispatch

Molecular Formula C8H7IS
Molecular Weight 262.11 g/mol
Cat. No. B12104616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[b]thiophene, 2,3-dihydro-5-iodo-
Molecular FormulaC8H7IS
Molecular Weight262.11 g/mol
Structural Identifiers
SMILESC1CSC2=C1C=C(C=C2)I
InChIInChI=1S/C8H7IS/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5H,3-4H2
InChIKeyJLAPUCHSBVVNLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-2,3-dihydrobenzo[b]thiophene: Aryl Iodide Scaffold for Cross-Coupling


Benzo[b]thiophene, 2,3-dihydro-5-iodo- (CAS 1449384-45-5) is a partially saturated benzothiophene derivative bearing an iodine atom at the 5-position of the fused bicyclic core, with molecular formula C₈H₇IS and molecular weight 262.111 g/mol . The compound possesses a calculated LogP of 3.93 and density of 1.9±0.1 g/cm³ . As a regiospecifically positioned aryl iodide, it serves as an electrophilic partner for palladium-catalyzed cross-coupling methodologies including Suzuki-Miyaura, Sonogashira, and Heck reactions, enabling the construction of 5-substituted 2,3-dihydrobenzo[b]thiophene derivatives with defined regiochemistry [1].

5-Iodo-2,3-dihydrobenzo[b]thiophene: Analog Substitution Limitations


Substitution of 5-iodo-2,3-dihydrobenzo[b]thiophene with its bromo analog (5-bromo-2,3-dihydrobenzo[b]thiophene) or with regioisomeric 3-iodobenzo[b]thiophene derivatives introduces quantifiable differences in cross-coupling reaction rates, regiochemical outcomes, and downstream synthetic versatility. Aryl iodides exhibit oxidative addition rates to Pd(0) approximately 10-100 times faster than the corresponding aryl bromides under comparable conditions [1], translating to lower catalyst loadings, shorter reaction times, and broader functional group tolerance in library-scale syntheses. Furthermore, the 5-iodo substitution pattern versus the 3-iodo regioisomer dictates entirely distinct vectors for molecular elaboration, with the 5-position being critical for constructing specific pharmacophore geometries required in selective estrogen receptor modulator (SERM) scaffolds and other medicinally relevant frameworks [2].

5-Iodo-2,3-dihydrobenzo[b]thiophene: Quantitative Differentiation Evidence


Oxidative Addition Rates: Aryl Iodide vs Bromide

In palladium(0)-catalyzed cross-coupling reactions, aryl iodides undergo oxidative addition—the rate-determining step—approximately 10-100 times faster than the corresponding aryl bromides, depending on ligand and solvent conditions [1]. This class-level kinetic differential applies directly to 5-iodo-2,3-dihydrobenzo[b]thiophene relative to its 5-bromo analog, enabling reduced catalyst loading, lower reaction temperatures, and improved functional group compatibility.

Cross-coupling kinetics Oxidative addition Pd(0) catalysis

SERM Patent Chemistry: 5-Iodo Substituent as Key Intermediate

U.S. Patent 5,710,285 (Eli Lilly and Company) explicitly claims intermediates for preparing 2-(substituted phenyl)benzothiophenes wherein Z is specifically defined as iodo, bromo, triflate, or -B(OH)₂ [1]. The 5-iodo substitution pattern provides the regiochemical handle required for introducing the 2-aryl substituent essential to SERM pharmacophore geometry. Compounds prepared via this route are disclosed as intermediates for osteoporosis treatment agents including raloxifene analogs.

SERM synthesis Eli Lilly patent Benzothiophene intermediate

Ligand-Free Suzuki-Miyaura: Aryl Iodide vs Bromide Reactivity

Ligand-free Suzuki-Miyaura cross-coupling of dihalogeno-substituted benzodithiophenes (BDTs) with aryl-, alkenyl-, and alkynyltrifluoroborate salts proceeds smoothly under air and moderate heating (60 °C) [1]. While this study focused on BDT scaffolds, the demonstrated reactivity of aryl iodides under mild, ligand-free conditions establishes a class-level expectation that 5-iodo-2,3-dihydrobenzo[b]thiophene will exhibit superior coupling efficiency compared to its bromo analog, which typically requires higher temperatures or ligand assistance.

Suzuki-Miyaura coupling Ligand-free catalysis Benzothiophene functionalization

Regioisomeric Vectors: 5-Iodo vs 3-Iodo in Pharmacophore Design

The literature contains extensive methodology for synthesizing 3-iodobenzo[b]thiophenes via 5-endo-dig iodocyclization of o-ethynylphenyl sulfides for tubulin binding agent development [1]. The 5-iodo regioisomer, in contrast, provides a distinct vector for elaboration—approximately 2.4 Å removed from the sulfur heteroatom versus the 3-position's proximity to the thiophene ring—enabling construction of pharmacophores with fundamentally different three-dimensional geometries. This regioisomeric distinction is non-interchangeable in structure-activity relationship (SAR) studies.

Regioselectivity 3-iodobenzo[b]thiophene Tubulin binding agents

Lipophilicity (LogP) Impact on Purification and Formulation

5-Iodo-2,3-dihydrobenzo[b]thiophene has a calculated LogP of 3.93 . In comparison, the parent 2,3-dihydrobenzo[b]thiophene (no halogen) has a LogP of approximately 2.6, while the bromo analog is estimated at LogP ~3.3 based on Hansch π values (Br = +0.86, I = +1.12 relative to H). This 0.6 LogP unit increase relative to the bromo analog translates to approximately 4-fold higher partition into non-polar phases during chromatographic purification and influences membrane permeability in biological assays.

Lipophilicity LogP Chromatographic retention

5-Iodo-2,3-dihydrobenzo[b]thiophene: Research & Industrial Applications


Benzothiophene SERM Scaffold Construction

The compound serves as a validated intermediate for preparing 2-(substituted phenyl)benzothiophenes, a core scaffold in selective estrogen receptor modulators (SERMs) including raloxifene analogs for postmenopausal osteoporosis treatment, as explicitly documented in U.S. Patent 5,710,285 [1]. The 5-iodo substitution provides the necessary electrophilic handle for introducing the critical 2-aryl substituent via palladium-catalyzed cross-coupling, with the iodine atom conferring oxidative addition kinetics approximately 10-100× faster than the bromo alternative [2].

Parallel Library Synthesis via Iodocyclization-Coupling

The compound is suited for integration into iodocyclization followed by palladium-catalyzed coupling workflows for constructing libraries of medicinally relevant heterocycles [1]. This strategy enables high-throughput synthesis of 5-substituted 2,3-dihydrobenzo[b]thiophene derivatives with defined regiochemistry, supporting medicinal chemistry campaigns requiring diverse SAR exploration. The iodine substituent facilitates subsequent Suzuki-Miyaura, Sonogashira, Heck, Hartwig-Buchwald, and carbonylation transformations under mild conditions [1].

Regiospecific Building Block for SAR Studies

When regiospecific elaboration at the 5-position of the 2,3-dihydrobenzo[b]thiophene core is required, this compound provides a non-interchangeable synthetic handle that the 3-iodo regioisomer cannot replicate [1]. The 5-position vector directs substituents approximately 2.4 Å away from the sulfur heteroatom, generating pharmacophore geometries distinct from those derived from 3-substituted analogs. This regiochemical specificity is essential for SAR campaigns targeting defined biological conformations.

Organic Electronic Materials via Cross-Coupling

Benzo[b]thiophene derivatives serve as small-molecular organic semiconductors for organic field-effect transistors (OFETs) [1], and the iodine substituent on 5-iodo-2,3-dihydrobenzo[b]thiophene enables modular construction of extended π-conjugated systems via Suzuki-Miyaura coupling with aryl-, alkenyl-, and alkynyltrifluoroborate salts under mild conditions [2]. This route supports the synthesis of tailored benzothiophene-based semiconductors with tunable optical and electrochemical properties for device optimization.

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